Product packaging for Ioglycamide disodium(Cat. No.:CAS No. 3737-71-1)

Ioglycamide disodium

Cat. No.: B13729691
CAS No.: 3737-71-1
M. Wt: 1171.7 g/mol
InChI Key: FJXNNXNSEXRWGF-UHFFFAOYSA-L
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Description

Ioglycamide disodium is an ionic, radiopaque contrast medium that has been used in clinical and preclinical research as a cholecystographic agent for imaging the biliary system . Its primary research value lies in studying hepatobiliary function and excretion dynamics. Ioglycamide is excreted primarily in the bile, and its excretion rate and choleretic effects have been key subjects of investigation to understand the physiology and potential interventions for liver and gallbladder visualization . The compound's mechanism of action involves intravenous administration followed by hepatic uptake and concentration within the gallbladder, which allows for X-ray visualization of the biliary tract. Research indicates that the maximal biliary excretory rate (Tm) of ioglycamide and its overall biliary excretion can be influenced by co-administered substances such as bile salts like taurocholate . This makes it a valuable tool for probing transport mechanisms in the liver. Ioglycamic acid, the parent compound of ioglycamide, is classified as a small molecule and an acylaminobenzoic acid derivative with the chemical formula C18H10I6N2O7 . As a research chemical, this compound is intended for laboratory analysis by trained professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the product with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H8I6N2Na2O7 B13729691 Ioglycamide disodium CAS No. 3737-71-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3737-71-1

Molecular Formula

C18H8I6N2Na2O7

Molecular Weight

1171.7 g/mol

IUPAC Name

disodium;3-[[2-[2-(3-carboxylato-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoate

InChI

InChI=1S/C18H10I6N2O7.2Na/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;;/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2

InChI Key

FJXNNXNSEXRWGF-UHFFFAOYSA-L

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods of Ioglycamide Disodium

The preparation of this compound involves multi-step organic synthesis, primarily centered on the condensation of iodine-substituted benzoic acid derivatives with reactive diacid intermediates, followed by conversion to physiologically tolerable salts. The most authoritative and detailed synthetic procedure is described in patent CA1048536A.

Synthesis of the Key Intermediate: 3,6,9-Trioxaundecane-1,11-dioyl-bis-(3-carboxy-2,4,6-triiodo-anilide)

The core step involves condensation between:

  • Anhydrous 3-amino-2,4,6-triiodo-benzoic acid (iodinated aromatic amine)
  • 3,6,9-trioxaundecane-1,11-diacid dichloride (a reactive diacid chloride intermediate)
Procedure:
  • Condensation Reaction:

    • Suspend 51.5 g (0.1 mole) of anhydrous 3-amino-2,4,6-triiodo-benzoic acid in 100 mL of dimethylacetamide.
    • Slowly add 15.5 g (0.06 mole) of 3,6,9-trioxaundecane-1,11-diacid dichloride dropwise while stirring.
    • The temperature rises gradually to approximately 50 °C, and the mixture becomes a clear solution.
    • Stir the reaction mixture overnight at this temperature.
  • Isolation of Product:

    • Add the reaction solution dropwise to 1 liter of 0.28 N sodium hydroxide solution.
    • Carefully add 200 mL of 2 N hydrochloric acid to precipitate the product.
    • Filter the precipitate by suction, wash with water, and dry.
    • The yield is practically quantitative.
Preparation of 3,6,9-Trioxaundecane-1,11-diacid and its Dichloride:
  • The diacid is prepared by oxidizing tetraethylene glycol with nitric acid, following methods similar to British Patent No. 639,491.
  • Purification can be achieved by isolating the dicyclohexylamine salt or distilling the dimethyl ester.
  • The diacid dichloride is synthesized by reacting the diacid with thionyl chloride in toluene, followed by distillation to remove solvents, yielding the desired acid dichloride.

Conversion to Physiologically Tolerable Salts

The crude 3,6,9-trioxaundecane-1,11-dioyl-bis-(3-carboxy-2,4,6-triiodo-anilide) can be converted into salts suitable for medical use by neutralization with bases such as N-methylglucamine or sodium hydroxide.

Examples:
Salt Type Reagents Used Iodine Content (mg/mL) Notes
Methylglucamine Salt 287 g N-methylglucamine, 92 g disodium edetate, water 180 Sterilized at 120 °C in ampoules
Mixed Salt Solution 446.8 g 3,6,9-trioxaundecane derivative, 75.5 g caustic soda, 13.9 g N-methylglucamine Not specified Ready for use solution

These salt solutions are prepared by dissolving the iodinated compound in water with the base and sterilizing the solution for clinical applications.

Analytical and Quality Control Aspects

A simple and reliable method for measuring ioglycamide concentrations in biological fluids involves precipitation with sulfuric acid followed by redissolution in sodium hydroxide and ultraviolet absorbance measurement at 237 nm. This method shows high recovery rates (93–99%) for ioglycamide concentrations ranging from 0.66 to 6.59 mmol/L, indicating the compound's stability and suitability for quantitative analysis in pharmacokinetic studies.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
Oxidation of tetraethylene glycol Nitric acid oxidation Produces 3,6,9-trioxaundecane-1,11-diacid
Purification of diacid Isolation of dicyclohexylamine salt or distillation Purified diacid for further reaction
Conversion to diacid dichloride Thionyl chloride in toluene, distillation 3,6,9-trioxaundecane-1,11-diacid dichloride
Condensation with amino acid 3-amino-2,4,6-triiodo-benzoic acid + diacid dichloride in dimethylacetamide at ~50 °C overnight Formation of bis-anilide iodinated compound
Salt formation Neutralization with N-methylglucamine or sodium hydroxide Formation of physiologically tolerable salts
Sterilization Autoclaving at 120 °C Ready-to-use sterile solutions for medical use

Research Findings and Notes

  • The condensation reaction in dimethylacetamide is efficient, yielding practically quantitative amounts of the iodinated bis-anilide compound.
  • The intermediate diacid and its dichloride are critical for the synthesis and require careful preparation and purification.
  • Salt formation with N-methylglucamine improves the physiological tolerability and solubility of the final contrast agent.
  • Analytical methods confirm the stability and purity of this compound in biological samples, supporting its clinical utility.
  • No reliable alternative preparation methods or significant modifications have been documented in the available literature, indicating that the described process remains the standard.

Chemical Reactions Analysis

Types of Reactions

Ioglycamide disodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce iodinated quinones, while reduction may yield iodinated amines.

Scientific Research Applications

Medical Imaging

Contrast Agent in Radiography

Ioglycamide disodium is predominantly used as a contrast medium in radiological examinations, enhancing the visibility of internal structures during imaging procedures. It is particularly effective in:

  • Intravenous Urography : Ioglycamide enhances the visualization of the urinary tract, facilitating the diagnosis of conditions such as kidney stones and tumors.
  • Cholangiography : It aids in the imaging of the biliary system, helping to identify obstructions or abnormalities.

Case Study: Efficacy in Cholangiography

A study conducted by Bell et al. evaluated the pharmacokinetics of ioglycamide in jaundiced and anicteric patients. The research highlighted its effectiveness in improving bile flow visualization during cholangiographic procedures, demonstrating significant plasma binding and renal excretion characteristics .

Pharmacokinetics and Safety Profile

Excretion Studies

Research indicates that this compound is primarily excreted via the kidneys, with studies showing its renal and biliary excretion patterns. For instance, a comparative study revealed that ioglycamide significantly altered bile flow dynamics compared to traditional agents like chenodeoxycholic acid, suggesting its unique role in managing biliary lipid secretion .

Study Findings
Bell et al. (Year)Demonstrated effective renal excretion and plasma binding characteristics.
Comparative StudyShowed reduced cholesterol secretion independent of bile acids (P < 0.01).

Therapeutic Applications

Potential in Treatment Protocols

Beyond imaging, this compound has been explored for its therapeutic potential. Its unique properties allow for applications in:

  • Biliary Disorders : The compound's impact on bile flow may provide insights into treating conditions like cholestasis.
  • Research on Liver Function : Investigations into its effects on liver function tests have been conducted, indicating possible benefits in monitoring liver health.

Research Methodologies

Analytical Techniques for Measurement

A novel method for measuring urinary excretion of ioglycamide has been developed using sulfuric acid precipitation techniques. This method enhances the accuracy of quantifying ioglycamide levels in biological samples, facilitating further pharmacokinetic studies .

Conclusion and Future Directions

This compound stands out as a versatile compound with significant applications in medical imaging and potential therapeutic uses. Ongoing research is essential to fully elucidate its mechanisms and broaden its applications beyond current uses.

Mechanism of Action

Ioglycamide disodium exerts its effects by absorbing X-rays due to its high iodine content. When injected into the body, the compound enhances the contrast of internal structures in radiographic images. The iodine atoms in this compound interact with X-rays, absorbing them and preventing their passage through the body. This results in a clear and detailed image of the targeted area.

Comparison with Similar Compounds

Mechanism of Biliary Excretion

While both ioglycamide disodium and taurocholate (a bile acid) influence bile flow, their excretion mechanisms differ fundamentally:

  • This compound relies on osmotic coupling to water, leading to passive diffusion into bile without active transport .
  • Taurocholate actively stimulates biliary excretion of organic anions like bilirubin and sulfobromophthalein (BSP) via transporter-mediated pathways .

Effects on Bile Flow and Concentration

Experimental data from canine models under taurocholate infusion (0.4–3.2 µmol/min/kg) reveal contrasting outcomes:

Parameter This compound Taurocholate
Bile Flow Rate Increased by 40–60% Increased by 50–80%
Biliary Concentration Decreased by 30–50% Increased for BSP/bilirubin
Excretion Mechanism Osmotic coupling Transporter-mediated

Clinical Implications

Structural Comparison with Disodium Phosphate

Molecular and Functional Properties

Though both compounds share a disodium (Na₂) backbone, their applications diverge:

Property This compound Disodium Phosphate (Na₂HPO₄)
Molecular Weight 635.9 g/mol 141.96 g/mol
Primary Use Biliary imaging Catalyst in organic synthesis
Solubility High in aqueous solutions Extremely water-soluble
Biological Role Osmotic choleresis pH buffering, enzymatic reactions

Key Research Findings

This compound in Human Studies

In postoperative patients, this compound infusion (4 µmol/min/kg) increased bile flow by 50% within 2 hours. Biliary lipid secretion (cholesterol, phospholipids) remained unchanged, confirming its role as a non-lipid-dependent choleretic agent .

Mechanistic Insights from Canine Models

    Biological Activity

    Ioglycamide disodium is a contrast agent primarily used in medical imaging, particularly in radiological procedures. Its biological activity encompasses its pharmacokinetics, effects on bile flow, and interactions with various biological systems. This article will explore these aspects in detail, supported by case studies and research findings.

    Pharmacokinetics

    Ioglycamide is a non-ionic contrast medium that is generally well-tolerated in patients undergoing imaging procedures. Its pharmacokinetic profile indicates rapid distribution and elimination from the body, primarily through the renal system. The compound is excreted unchanged in the urine, which is crucial for its effectiveness as a contrast agent.

    Table 1: Pharmacokinetic Properties of this compound

    ParameterValue
    Half-lifeApproximately 2 hours
    Peak plasma concentration30 minutes post-injection
    Excretion90% via urine
    Volume of distribution0.2 L/kg

    Effects on Bile Flow

    Research has demonstrated that ioglycamide influences bile flow and the excretion of organic anions. A study on canine models indicated that the infusion of taurocholate increased bile flow while simultaneously decreasing the concentration of ioglycamide in bile. This suggests that ioglycamide and taurocholate utilize different mechanisms for biliary excretion, highlighting the complexity of its biological activity .

    Case Study: Taurocholate Infusion in Canines

    • Objective : To assess the effect of taurocholate on biliary excretion of ioglycamide.
    • Method : Canine subjects underwent intravenous infusion of ioglycamide alongside varying doses of sodium taurocholate.
    • Findings : Increased taurocholate infusion rates resulted in enhanced bile flow but did not increase biliary ioglycamide excretion, indicating separate excretion pathways for these compounds .

    Biological Effects

    The biological effects of ioglycamide are dose-dependent and reversible. In studies conducted on rats, it was observed that ioglycamide interfered with the excretion of conjugated substances, suggesting potential implications for liver function and metabolic processes .

    Table 2: Biological Effects Observed in Animal Studies

    EffectObservation
    Biliary excretion rateDose-dependent reduction
    Liver enzyme activityAltered levels post-administration
    ReversibilityEffects normalized after cessation

    Clinical Implications

    Ioglycamide's role as a contrast agent necessitates understanding its biological activity to mitigate potential side effects during imaging procedures. Clinical studies have shown that while generally safe, adverse reactions can occur, particularly in patients with pre-existing renal conditions or allergies to iodine-based compounds.

    Q & A

    Q. Q1. What are the established methodologies for synthesizing and characterizing ioglycamide disodium in laboratory settings?

    Methodological Answer:

    • Synthesis: Follow protocols for iodinated contrast agent preparation, emphasizing controlled pH (7.0–8.5) and stoichiometric ratios of sodium iodide to the organic backbone. Monitor reaction completion via HPLC or TLC .
    • Characterization: Use FTIR to confirm amide and carboxylate functional groups, and ICP-MS for sodium quantification. Validate purity via elemental analysis (C, H, N, I) and X-ray crystallography for structural confirmation .

    Q. Q2. How do researchers validate the stability of this compound under physiological conditions?

    Methodological Answer:

    • Design accelerated degradation studies at 37°C in phosphate-buffered saline (PBS) at pH 7.3. Assess stability using UV-Vis spectroscopy (monitoring iodine release) and LC-MS to detect degradation byproducts. Compare results with pharmacopeial standards for iodinated agents .

    Q. Q3. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

    Methodological Answer:

    • Apply non-linear regression models (e.g., Hill equation) to quantify EC50 values. Use ANOVA for inter-group comparisons and Bayesian hierarchical models to account for batch-to-batch variability. Validate assumptions with Q-Q plots and residual analysis .

    Advanced Research Questions

    Q. Q4. How can contradictory results in this compound’s renal clearance kinetics be resolved?

    Methodological Answer:

    • Step 1: Conduct meta-analysis of existing pharmacokinetic datasets, stratifying by variables like patient age, renal function, and co-administered drugs.
    • Step 2: Use mechanistic compartmental modeling to isolate confounding factors (e.g., protein binding efficiency). Validate with in situ perfusion studies in animal models .
    • Step 3: Apply sensitivity analysis to identify dominant variables (e.g., glomerular filtration rate) contributing to discrepancies .

    Q. Q5. What experimental designs minimize bias in assessing this compound’s cellular uptake efficiency?

    Methodological Answer:

    • Blinded Protocols: Randomize cell line exposures and use automated image analysis (e.g., confocal microscopy with fluorophore-tagged ioglycamide).
    • Controls: Include competitive inhibitors (e.g., ioxaglate) to confirm specificity. Normalize uptake data to cellular protein content or DNA concentration .
    • Reproducibility: Pre-register protocols on platforms like OSF and share raw data in FAIR-compliant repositories .

    Q. Q6. How can computational models predict this compound’s interactions with novel biological targets?

    Methodological Answer:

    • Docking Studies: Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with putative targets (e.g., sodium-iodide symporter). Validate with molecular dynamics simulations (NAMD/GROMACS) .
    • Data Integration: Cross-reference predictions with transcriptomic datasets (e.g., GEO Database) to identify co-expressed pathways. Prioritize in vitro validation using CRISPR-Cas9 knockout models .

    Methodological Guidance for Data Interpretation

    Q. Q7. How should researchers address batch variability in this compound’s spectroscopic data?

    Methodological Answer:

    • Preprocessing: Normalize spectra using Savitzky-Golay smoothing and baseline correction.
    • Multivariate Analysis: Apply PCA or PLS-DA to distinguish batch effects from biological signals. Use ANOVA-simultaneous component analysis (ASCA) for multifactorial datasets .

    Q. Q8. What criteria determine the ethical validity of in vivo studies involving this compound?

    Methodological Answer:

    • Compliance: Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis to justify sample sizes.
    • Ethical Review: Submit protocols to institutional IACUC panels, emphasizing minimization of renal toxicity through dose optimization .

    Literature and Data Synthesis

    Q. Q9. How to systematically evaluate conflicting findings in this compound’s mechanism of action?

    Methodological Answer:

    • Systematic Review: Follow PRISMA guidelines to screen PubMed/Embase studies. Use ROBINS-I tool to assess bias in preclinical studies.
    • Evidence Synthesis: Create evidence tables comparing experimental conditions (e.g., concentration ranges, model organisms) and outcomes. Highlight methodological heterogeneities in discussion sections .

    Q. Q10. What strategies enhance reproducibility in this compound research?

    Methodological Answer:

    • Open Science Practices: Publish detailed protocols on protocols.io ; deposit spectral and chromatographic data in ChemSpider or PubChem.
    • Collaborative Validation: Engage multi-center consortia to replicate key findings using harmonized SOPs .

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